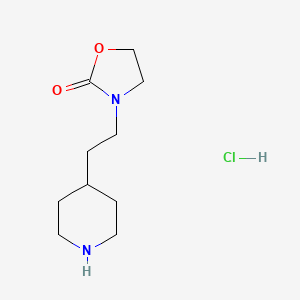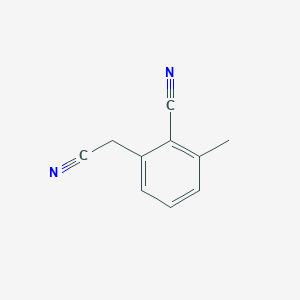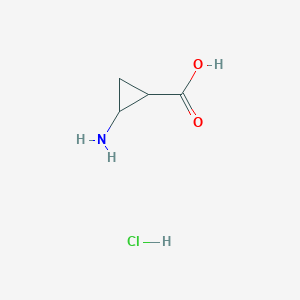
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride is a compound that combines the structural features of piperidine and oxazolidinone Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazolidinone is a five-membered ring with both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride typically involves the reaction of piperidine derivatives with oxazolidinone precursors. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functionalization reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield piperidine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include substituted piperidines, oxazolidinones, and other heterocyclic compounds. These products are often of interest for their potential biological activities and applications in drug development .
Aplicaciones Científicas De Investigación
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The piperidine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.
Spiropiperidines: Compounds with a piperidine moiety that exhibit various biological activities.
Uniqueness
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride is unique due to its combined structural features of piperidine and oxazolidinone, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H19ClN2O2 |
|---|---|
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
3-(2-piperidin-4-ylethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10-12(7-8-14-10)6-3-9-1-4-11-5-2-9;/h9,11H,1-8H2;1H |
Clave InChI |
KIPNIEHTPRABFX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CCN2CCOC2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)

![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)







